molecular formula C19H18Cl2N4O2S B143884 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole CAS No. 160384-38-3

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole

Cat. No.: B143884
CAS No.: 160384-38-3
M. Wt: 437.3 g/mol
InChI Key: LDGIOUORLDAFOV-UHFFFAOYSA-N
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Description

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring, a piperazine ring, and a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole typically involves multiple steps. One common method starts with the nitration of 2,5-dichlorophenyl ethylamine to introduce the nitro group. This is followed by the reaction with piperazine to form the piperazinyl intermediate. Finally, the benzisothiazole ring is introduced through a cyclization reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The formation of the benzisothiazole ring involves a cyclization reaction.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Cyclization: Cyclization can be achieved using sulfur-containing reagents under acidic conditions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives or substituted benzisothiazoles.

Scientific Research Applications

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dichloro-4-nitrophenyl)ethylamine: A precursor in the synthesis of the target compound.

    1,2-Benzisothiazole: The core structure of the target compound.

    Piperazine: A common structural motif in many biologically active compounds.

Uniqueness

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[4-[2-(2,5-dichloro-4-nitrophenyl)ethyl]piperazin-1-yl]-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGIOUORLDAFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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